5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core substituted with a methyl group and a tetrahydro-2H-pyran-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine typically involves the following steps:
Formation of the Pyrazolo[3,4-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetrahydro-2H-pyran-2-yl Group: This step often involves the use of tetrahydropyranyl ethers as protecting groups, which can be introduced via the reaction of alcohols with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A related compound with a similar tetrahydropyran ring structure.
Pyrazolo[3,4-c]pyridine: The core structure without the methyl and tetrahydro-2H-pyran-2-yl substitutions.
Uniqueness
5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is unique due to the combination of its pyrazolo[3,4-c]pyridine core with the tetrahydro-2H-pyran-2-yl and methyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
Overview
5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. This compound is part of a larger class of pyrazolo derivatives, which have been explored for various biological activities, including anticancer and antimicrobial properties. The unique structure of this compound, featuring both a pyrazolo core and a tetrahydro-2H-pyran substituent, contributes to its diverse biological effects.
- Molecular Formula : C12H15N3O
- Molecular Weight : 217.27 g/mol
- CAS Number : 1416714-04-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may inhibit certain enzymes or receptors involved in critical cellular processes, leading to therapeutic effects. For instance, studies have shown that similar pyrazolo compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation and are often dysregulated in cancer.
Anticancer Activity
Recent studies have demonstrated the potential anticancer activity of pyrazolo derivatives. For example:
- In vitro Studies : A library of synthesized pyrazolo compounds was screened for anticancer activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The results indicated that compounds with similar structures to this compound exhibited significant growth inhibition at concentrations ranging from 10 µM to 50 µM, with IC50 values reported between 15 µM to 30 µM depending on the specific derivative tested .
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MDA-MB-231 | 29.1 | |
Compound B | HCT116 | 15.3 | |
5-Methyl... | Various | 20 - 30 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In one study, derivatives of pyrazolo compounds were tested against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species. The results indicated moderate activity with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL for some derivatives .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyrazolo compounds. Modifications to the tetrahydro-pyran moiety and variations in the substituents on the pyrazolo core have been shown to influence potency and selectivity against various biological targets.
Case Study 1: Anticancer Screening
A comprehensive screening of a series of pyrazolo compounds revealed that those with electron-donating groups at specific positions showed enhanced anticancer activity. For instance, a derivative with a methoxy group at the 4-position demonstrated superior inhibition of cell proliferation in breast cancer cell lines compared to its unsubstituted counterparts .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of pyrazolo derivatives against Mycobacterium tuberculosis strains. The results indicated that certain modifications led to improved efficacy against resistant strains, suggesting that further exploration could yield promising candidates for drug development .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
5-methyl-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C12H15N3O/c1-9-6-10-7-14-15(11(10)8-13-9)12-4-2-3-5-16-12/h6-8,12H,2-5H2,1H3 |
InChI Key |
CRJFQGAHQHSZIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)N(N=C2)C3CCCCO3 |
Origin of Product |
United States |
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